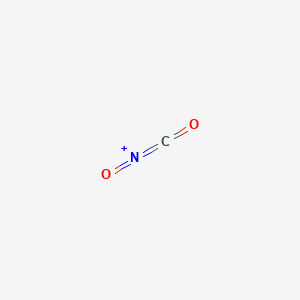
Oxo(oxomethylidene)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(oxomethylidene)ammonium is a chemical compound with the molecular formula CNO₂ It is known for its unique structure, which includes a carbon-nitrogen double bond and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically cobalt or rhodium complexes . The reaction conditions usually require high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the hydroformylation process is scaled up to produce large quantities of oxo compounds. The process involves continuous flow reactors where alkenes, carbon monoxide, and hydrogen are fed into the reactor along with the catalyst. The reaction mixture is then subjected to high pressure and temperature to facilitate the formation of oxo compounds, including oxo(oxomethylidene)ammonium .
Análisis De Reacciones Químicas
Types of Reactions
Oxo(oxomethylidene)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo acids or oxo alcohols.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo acids, oxo alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of other chemicals and materials .
Aplicaciones Científicas De Investigación
Oxo(oxomethylidene)ammonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form various oxo compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism by which oxo(oxomethylidene)ammonium exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydroformylation, the compound coordinates with the catalyst and undergoes a series of steps, including alkene coordination, hydrometallation, and reductive elimination, to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxo(oxomethylidene)ammonium include:
Oxo(oxomethylene)ammonium: A closely related compound with a similar structure but different reactivity.
Oxazoles: Heterocyclic compounds that share some structural features with this compound but have different chemical properties
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to act as an electrophile and form stable intermediates makes it valuable in various synthetic applications .
Propiedades
Número CAS |
926307-37-1 |
|---|---|
Fórmula molecular |
CNO2+ |
Peso molecular |
58.016 g/mol |
InChI |
InChI=1S/CNO2/c3-1-2-4/q+1 |
Clave InChI |
UYSOLXSBDSVAQN-UHFFFAOYSA-N |
SMILES canónico |
C(=[N+]=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
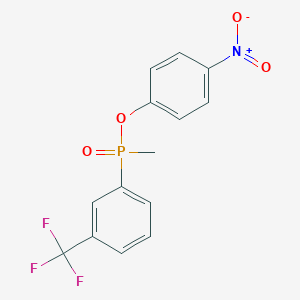
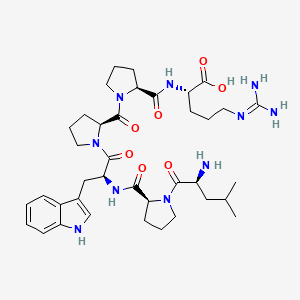
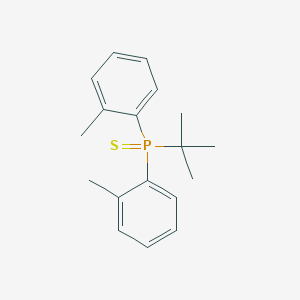
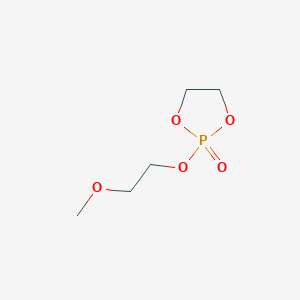
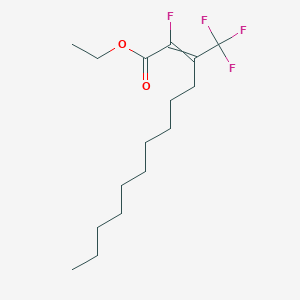
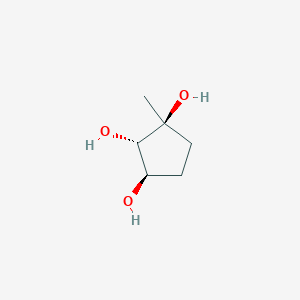
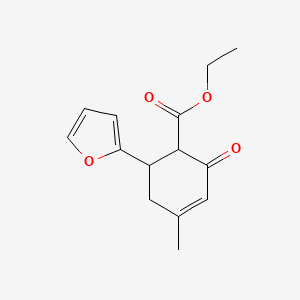

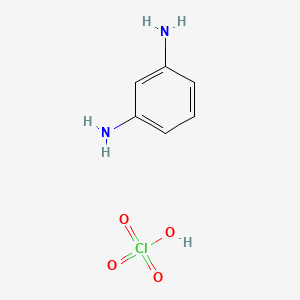
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
